molecular formula C16H18N4O5 B2428954 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 899999-08-7

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2428954
CAS RN: 899999-08-7
M. Wt: 346.343
InChI Key: VTYYBXPPXDUQDM-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, commonly known as DFO, is a fluorescent probe widely used for imaging of hypoxic conditions in biological systems. DFO was first synthesized in 2004 and since then it has become a popular tool for biomedical research.

Scientific Research Applications

Photolabile Polymers and DNA Interactions

A novel cationic polymer that transforms to a zwitterionic form upon UV irradiation demonstrates significant implications for DNA condensation and release. This transformation also affects the polymer's antibacterial activity, shifting from toxic to non-toxic upon light exposure. This property is particularly relevant for controlled release systems and the development of antimicrobial surfaces (Sobolčiak et al., 2013).

Molecular Docking and Cyclooxygenase-2 Inhibition

Research on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a structurally related compound, involved molecular docking studies to explore interactions within the active site of the cyclooxygenase-2 enzyme. Although this compound showed no inhibition potency for the enzyme, the methodology provides a framework for evaluating similar compounds for therapeutic potential (Al-Hourani et al., 2016).

Synthetic Methodology Development

A novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds showcases the potential for creating a variety of oxalamide derivatives. This method emphasizes the compound's role in facilitating efficient and versatile synthetic routes for valuable organic molecules (Mamedov et al., 2016).

Electrochromic Switching and Microkinetic Behavior

The electrochromic properties and microkinetic behavior of oxazine derivatives, which share structural similarities with N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, have been studied for their potential applications in electronic displays and devices. These properties include improved fatigue resistance and color reversibility, critical for developing new electrochromic materials (Zhu et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-19(2)13(14-7-4-8-25-14)10-17-15(21)16(22)18-11-5-3-6-12(9-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYBXPPXDUQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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